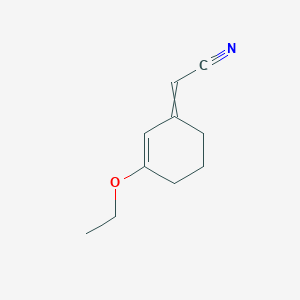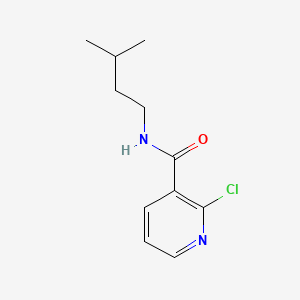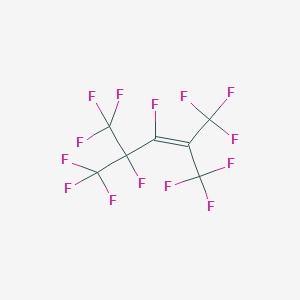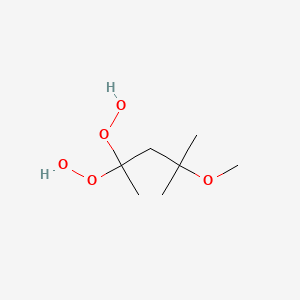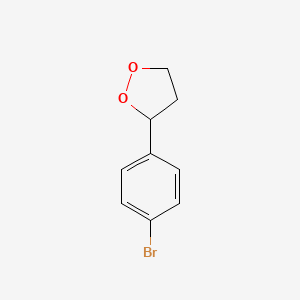
(2,5-Dichloro-4-trimethylsilyloxyphenoxy)trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dichloro-4-trimethylsilyloxyphenoxy)trimethylsilane is an organosilicon compound with the molecular formula C12H20Cl2O2Si2. It is a derivative of 2,5-dichlorohydroquinone, where the hydroxyl groups are replaced by trimethylsilyloxy groups. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichloro-4-trimethylsilyloxyphenoxy)trimethylsilane typically involves the reaction of 2,5-dichlorohydroquinone with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product with high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-Dichloro-4-trimethylsilyloxyphenoxy)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyloxy groups can be replaced by other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones.
Reduction Reactions: Reduction can lead to the formation of hydroquinone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenoxy compounds.
Oxidation Reactions: Major products are quinones.
Reduction Reactions: Hydroquinone derivatives are the primary products.
Applications De Recherche Scientifique
(2,5-Dichloro-4-trimethylsilyloxyphenoxy)trimethylsilane has several applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2,5-Dichloro-4-trimethylsilyloxyphenoxy)trimethylsilane involves the interaction of its trimethylsilyloxy groups with various molecular targets. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The pathways involved
Propriétés
Numéro CAS |
67289-04-7 |
|---|---|
Formule moléculaire |
C12H20Cl2O2Si2 |
Poids moléculaire |
323.36 g/mol |
Nom IUPAC |
(2,5-dichloro-4-trimethylsilyloxyphenoxy)-trimethylsilane |
InChI |
InChI=1S/C12H20Cl2O2Si2/c1-17(2,3)15-11-7-10(14)12(8-9(11)13)16-18(4,5)6/h7-8H,1-6H3 |
Clé InChI |
MIWBIZCTZOKMJI-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1=CC(=C(C=C1Cl)O[Si](C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


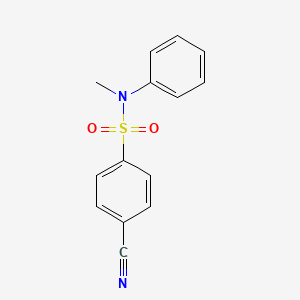
![Benzamide, 5-chloro-2-methoxy-N-[2-(4-methylphenyl)ethyl]-](/img/structure/B14486878.png)
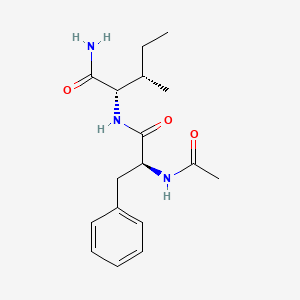
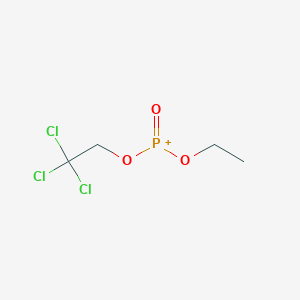
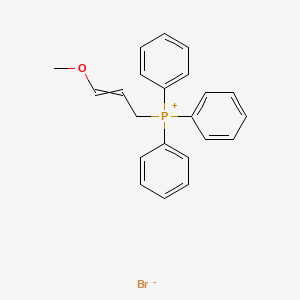
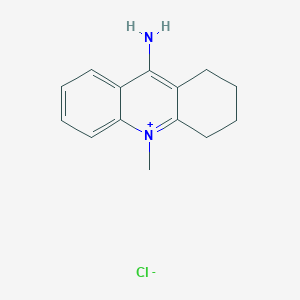
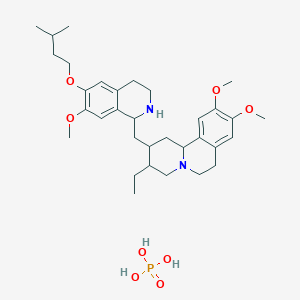
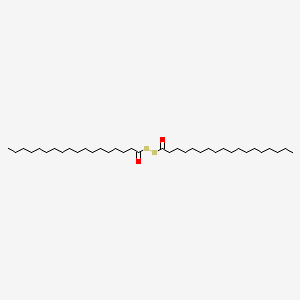
![5-Methyl-4H-furo[2,3-b][1]benzopyran-4-one](/img/structure/B14486903.png)
